molecular formula C8H11Br2NO2S B6607410 5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide CAS No. 2839139-14-7

5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide

Cat. No.: B6607410
CAS No.: 2839139-14-7
M. Wt: 345.05 g/mol
InChI Key: LDPDPVWSWAKJAS-UHFFFAOYSA-N
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Description

5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both bromomethyl and ethanesulfonyl groups in the pyridine ring makes this compound particularly interesting for synthetic and research purposes.

Preparation Methods

The synthesis of 5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide typically involves the bromination of 2-(ethanesulfonyl)pyridine followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, along with a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently. These methods often optimize reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.

Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable for creating various derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the development of materials with specific chemical properties, such as ionic liquids or catalysts.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds to 5-(bromomethyl)-2-(ethanesulfonyl)pyridinehydrobromide include other pyridinium salts with different substituents. For example:

    4-(bromomethyl)pyridine hydrobromide: Lacks the ethanesulfonyl group, making it less versatile in certain reactions.

    2-(bromomethyl)-5-(methylsulfonyl)pyridine: Has a methylsulfonyl group instead of ethanesulfonyl, which may affect its reactivity and applications.

The uniqueness of this compound lies in its combination of bromomethyl and ethanesulfonyl groups, providing a balance of reactivity and stability that is advantageous for various applications.

Properties

IUPAC Name

5-(bromomethyl)-2-ethylsulfonylpyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.BrH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDPVWSWAKJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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